molecular formula C7H7NO2S B3016867 6-Aminobenzo[d][1,3]dioxole-5-thiol CAS No. 139331-79-6

6-Aminobenzo[d][1,3]dioxole-5-thiol

Cat. No.: B3016867
CAS No.: 139331-79-6
M. Wt: 169.2
InChI Key: FOKRECJRSSWYCI-UHFFFAOYSA-N
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Description

6-Aminobenzo[d][1,3]dioxole-5-thiol (CAS 139331-79-6) is a key benzodioxole-based building block in organic synthesis and medicinal chemistry research. Its core value lies in its role as a critical precursor for the synthesis of novel 6-(substituted phenyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazole derivatives, which are promising anti-melanogenic agents . These compounds function as potent tyrosinase inhibitors, with one study finding that a derivative (Compound 9) exhibited nanomolar IC50 values, significantly outperforming kojic acid, a standard reference inhibitor . The mechanism of action for these inhibitors involves competitive inhibition of tyrosinase, a key enzyme in melanin biosynthesis, a finding supported by both kinetic studies and in silico docking analysis . Research applications extend to in vivo models, where these inhibitors have demonstrated effective depigmentation activity in zebrafish embryos, suggesting potential for development into skin-whitening agents or treatments for hyperpigmentation disorders . The compound's structure incorporates a thiol group (-SH), which is of significant research interest due to the role of thiols in antioxidant systems and cellular redox regulation . Researchers utilize this compound to develop new heterocyclic structures for pharmacological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-amino-1,3-benzodioxole-5-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c8-4-1-5-6(2-7(4)11)10-3-9-5/h1-2,11H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKRECJRSSWYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139331-79-6
Record name 6-amino-2H-1,3-benzodioxole-5-thiol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminobenzo[d][1,3]dioxole-5-thiol typically involves the reaction of 6-nitrobenzo[d][1,3]dioxole with thiourea, followed by reduction. The reaction is carried out in the presence of a base such as potassium hydroxide in a solvent like 2-methoxyethanol. The mixture is heated to around 125°C for a couple of hours, followed by neutralization with acetic acid to precipitate the product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 6-Aminobenzo[d][1,3]dioxole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or iodine can be used.

    Reduction: Common reducing agents include iron powder or catalytic hydrogenation.

    Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Disulfides.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

6-Aminobenzo[d][1,3]dioxole-5-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminobenzo[d][1,3]dioxole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways, leading to biological effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents/Functional Groups Synthesis Method Key Properties/Applications Reference ID
6-Aminobenzo[d][1,3]dioxole-5-thiol -NH₂ (C6), -SH (C5) Not explicitly described; inferred from analogs (e.g., thiolation via xanthates) Potential antitumor activity (structural analogy)
6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid -NH₂ (C6), -COOH (C5) Commercial synthesis (Aladdin Biochemical Technology) Research reagent; precursor for drug design
6-Chlorobenzo[d][1,3]dioxol-5-amine -Cl (C6), -NH₂ (C5) Halogenation reactions; available from CymitQuimica Intermediate in organohalide chemistry
6-Nitrobenzo[d]oxazole-2-thiol -NO₂ (C6), -SH (C2) (benzoxazole core) Reaction of 2-amino-5-nitrophenol with potassium ethylxanthate Antitumor evaluation (preliminary in vitro)
N-Phenylbenzo[d][1,3]dioxole-5-carboxamide -CONHPh (C5) Oxidative coupling of benzaldehyde derivatives with aniline Amide-based ligand or pharmacophore
1-((Benzo[d][1,3]dioxol-5-yl)methyl)diselane -Se-Se- linker with dioxole subunits Selenation of brominated precursors Organoselenium catalyst/antioxidant

Key Observations:

Functional Group Influence: The thiol (-SH) group in 6-Aminobenzo[d][1,3]dioxole-5-thiol enhances nucleophilic reactivity compared to carboxylic acid (-COOH) or amide (-CONH₂) derivatives. This property is critical in metal chelation or disulfide bond formation . Halogenated analogs (e.g., 6-Chloro derivatives) exhibit increased stability and electrophilicity, favoring cross-coupling reactions in synthetic chemistry .

Heterocyclic Variations: Replacing the dioxole oxygen atoms with sulfur (e.g., benzothiazoles) or selenium (e.g., diselenides) alters electronic properties and bioactivity.

Thiol introduction often involves xanthate reagents (e.g., potassium ethylxanthate in pyridine), as seen in benzoxazole-thiol synthesis .

Biological Activity

6-Aminobenzo[d][1,3]dioxole-5-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and associated biochemical pathways.

Structure and Properties

6-Aminobenzo[d][1,3]dioxole-5-thiol is characterized by the following chemical structure:

  • Molecular Formula : C8H7NO3S
  • Molecular Weight : 199.21 g/mol

The biological activity of 6-Aminobenzo[d][1,3]dioxole-5-thiol is primarily attributed to its interaction with various molecular targets:

  • Target Enzymes : Similar compounds have shown activity against cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and cancer progression.
  • Biochemical Pathways : The compound is believed to affect pathways related to cell proliferation and apoptosis. It may induce apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2, which are crucial for regulating cell death .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of derivatives related to 6-Aminobenzo[d][1,3]dioxole-5-thiol:

Case Study: Antitumor Activity

A study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties and evaluated their cytotoxic effects on cancer cell lines (HepG2, HCT116, MCF-7). Key findings include:

CompoundIC50 (HepG2)IC50 (HCT116)IC50 (MCF-7)Reference Drug IC50
12.38 µM1.54 µM4.52 µMDoxorubicin (7.46 µM, 8.29 µM, 4.56 µM)
2Not providedNot providedNot providedNot applicable

The synthesized compounds exhibited significant antitumor activity, outperforming reference drugs in some cases while showing minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) .

In Vitro Studies

In vitro assays have shown that the compound can inhibit cancer cell growth effectively:

  • Cell Cycle Analysis : The compound induces cell cycle arrest in the G0/G1 phase.
  • Apoptosis Assessment : Flow cytometry analysis using annexin V-FITC indicated increased apoptosis in treated cells compared to controls.
  • Molecular Docking Studies : These studies suggest strong binding affinity to EGFR tyrosine kinase, implicating its role in inhibiting tumor growth through targeted therapy .

Comparative Biological Activity

The biological activities of various derivatives of benzo[d][1,3]dioxole have been compared across different studies. Notably:

Compound TypeActivity Observed
Benzo[d][1,3]dioxole DerivativesAnticancer, Antimicrobial
Thiourea DerivativesStrong anticancer activity
Dioxolane DerivativesAntibacterial and antifungal

These findings highlight the versatility of benzo[d][1,3]dioxole derivatives in pharmacological applications.

Q & A

Q. Advanced Research Focus

  • Catalyst screening: Rh(I) vs. Pd(II) for regioselectivity. Rhodium favors C5 over C4 functionalization in methylenedioxyarenes .
  • Ligand design: Bulky phosphines (e.g., PPh₃) improve stability but may reduce turnover.
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution but increase side reactions.

How are structure-activity relationships (SAR) evaluated for bioactivity in derivatives?

Advanced Research Focus
Example: Antimicrobial thiazolo-triazol derivatives are synthesized by modifying the thiol group. SAR strategies:

  • Substituent variation: Replace aryl groups (e.g., 4-Cl vs. 4-OCH₃) to assess MIC against S. aureus.
  • Bioisosterism: Replace thiol with sulfonyl to test oxidation resistance.
  • Docking studies: Correlate electronic profiles (Hammett constants) with enzyme inhibition (e.g., dihydrofolate reductase) .

What analytical challenges arise in distinguishing regioisomers of benzodioxole derivatives?

Advanced Research Focus
Regioisomers (e.g., C5 vs. C6 substitution) require advanced techniques:

  • NOESY NMR: Spatial proximity of methylenedioxy protons to substituents.
  • High-resolution MS: Isotopic patterns confirm molecular formulas.
  • X-ray crystallography: Definitive structural assignment for ambiguous cases .

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